molecular formula C10H7BrN2 B1291335 3-Bromo-2-(pyridin-2-yl)pyridine CAS No. 956111-71-0

3-Bromo-2-(pyridin-2-yl)pyridine

Cat. No.: B1291335
CAS No.: 956111-71-0
M. Wt: 235.08 g/mol
InChI Key: UTBSBPGOZHRBQB-UHFFFAOYSA-N
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Description

3-Bromo-2-(pyridin-2-yl)pyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a bromine atom at the third position and another pyridine ring at the second position

Scientific Research Applications

Chemistry: 3-Bromo-2-(pyridin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be employed in the development of new ligands for catalysis .

Biology: In biological research, this compound is investigated for its potential as a pharmacophore. It can be used in the design and synthesis of new drugs with potential therapeutic applications .

Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be modified to create derivatives with improved pharmacological properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and electronic components .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions The compound’s interaction with its targets could involve a similar mechanism, leading to changes in the target’s function

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mechanisms of action of 3-Bromo-2-(pyridin-2-yl)pyridine.

Pharmacokinetics

The compound’s molecular weight is 158.00 , which could influence its bioavailability and distribution within the body

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound could have similar effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known to be influenced by the nature of the organoboron reagents and the reaction conditions

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

Various N-(pyridin-2-yl)amides or 3-bromoimidazopyridines were obtained in moderate to good yields with high selectivity by tuning the catalyst . This suggests potential future directions for the synthesis of “3-Bromo-2-(pyridin-2-yl)pyridine” and related compounds.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(pyridin-2-yl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in reactions involving aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling . These interactions are essential for the synthesis of complex organic molecules and have significant implications in medicinal chemistry. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain kinases, which are critical regulators of cell signaling pathways . This inhibition can lead to alterations in gene expression and metabolic processes, ultimately affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine atom plays a pivotal role in these interactions, often participating in nucleophilic substitution reactions . These reactions can lead to the formation of stable complexes with enzymes, thereby modulating their activity and influencing downstream cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential alterations in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular damage and organ toxicity . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations, leading to the formation of different metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to specific cellular compartments . These interactions are critical for its localization and accumulation within cells, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(pyridin-2-yl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-bromopyridine with 2-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate and a solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(pyridin-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

  • 2-Bromo-3-(pyridin-2-yl)pyridine
  • 3-Bromo-2,2’-bipyridine
  • 2-(Bromomethyl)pyridine

Comparison: 3-Bromo-2-(pyridin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the bromine atom and the pyridine ring can influence the compound’s electronic properties and its ability to participate in various chemical reactions .

Properties

IUPAC Name

3-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBSBPGOZHRBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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